molecular formula C8H7Br B14612009 Bromocubane CAS No. 59346-69-9

Bromocubane

Katalognummer: B14612009
CAS-Nummer: 59346-69-9
Molekulargewicht: 183.04 g/mol
InChI-Schlüssel: GCQYIRWYCIIVNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromocubane is a fascinating compound with the molecular formula C₈H₇Br . It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The unique geometry of this compound makes it an interesting subject for research in various fields of chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromocubane can be synthesized through several methods. One common approach involves the bromination of cubane. The process typically uses bromine (Br₂) in the presence of a catalyst or under specific reaction conditions to achieve the desired substitution .

Industrial Production Methods: While this compound is primarily synthesized in research laboratories, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: Bromocubane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cubanes, while oxidation and reduction can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Bromocubane has several applications in scientific research:

Wirkmechanismus

The mechanism by which bromocubane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound stands out due to the presence of the bromine atom, which introduces unique reactivity and potential for further functionalization. Its strained cubic structure also makes it an intriguing subject for studying the effects of molecular strain on chemical reactivity and stability .

Eigenschaften

CAS-Nummer

59346-69-9

Molekularformel

C8H7Br

Molekulargewicht

183.04 g/mol

IUPAC-Name

1-bromocubane

InChI

InChI=1S/C8H7Br/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H

InChI-Schlüssel

GCQYIRWYCIIVNE-UHFFFAOYSA-N

Kanonische SMILES

C12C3C4C1C5C2C3C45Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.